1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

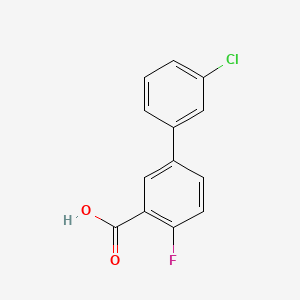

“1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1346674-10-9 . It has a molecular weight of 229.28 . The compound is typically stored in a dry environment at 2-8°C . It appears as a colorless to yellow liquid or semi-solid or solid .

Synthesis Analysis

The synthesis of “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” involves multiple steps . The process includes the use of diisobutylaluminium hydride in dichloromethane under an inert atmosphere . Other steps involve the use of benzene under reflux conditions, triethylamine in tetrahydrofuran, and hydrogen in ethanol . The exact yield and reaction conditions vary depending on the specific synthesis process .Molecular Structure Analysis

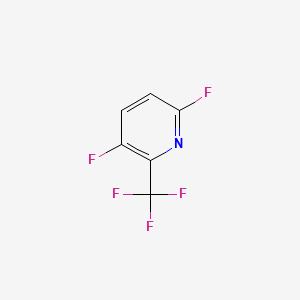

The InChI code for “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The compound can be readily functionalized via enolization at the 3-position in the presence of LDA . This allows for further reactions and the synthesis of more complex molecules.Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid or solid . It is stored at temperatures between 2-8°C .科学的研究の応用

Synthetic Utility in Organic Chemistry

1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate is a compound that has found applications in the synthesis of various heterocyclic compounds, serving as a versatile building block in organic chemistry. For example, silylmethyl-substituted aziridine and azetidine have been used in reactions with nitriles and carbonyl substrates to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These reactions highlight the potential of azetidine derivatives in creating complex molecules through formal cycloaddition reactions, thereby contributing significantly to the field of medicinal chemistry and drug development (Yadav & Sriramurthy, 2005).

Facilitating Diverse Chemical Syntheses

In another instance, protected 3-haloazetidines, derived from 1-azabicyclo[1.1.0]butane, have been employed as intermediates to prepare a variety of azetidine-3-carboxylic acid derivatives. This illustrates the compound's role in enabling the synthesis of structurally diverse and high-value molecules that are essential for pharmaceutical applications, showcasing the adaptability and functional utility of azetidine derivatives in synthetic organic chemistry (Ji, Wojtas, & Lopchuk, 2018).

Role in Antimicrobial Agent Development

The structural modification of azetidines has also been explored for the development of new antimicrobial agents. Research into the synthesis of azetidine derivatives and their evaluation against various bacterial strains underscores the potential of 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate and its analogs in contributing to the discovery of novel antibacterial compounds. Such studies are pivotal for addressing the growing concern of antibiotic resistance and highlight the significance of azetidine derivatives in medicinal chemistry (Frigola et al., 1993).

Application in Drug Development

The utility of azetidine derivatives extends into the realm of drug development, where their incorporation into complex molecules can lead to the synthesis of potential therapeutic agents. The structural features of azetidines, such as ring strain and the presence of functional groups, make them suitable candidates for constructing molecules with desired biological activities. This versatility underscores the importance of azetidine derivatives in the ongoing search for new drugs, particularly those with novel mechanisms of action (Meyers et al., 2009).

Safety And Hazards

The compound is classified as an irritant . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAKQSWJCMKEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704384 |

Source

|

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

CAS RN |

1346674-10-9 |

Source

|

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)